molecular formula C14H12FN5O2 B2432390 2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034281-52-0

2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No. B2432390
CAS RN: 2034281-52-0
M. Wt: 301.281
InChI Key: YERPSMOMDVRMND-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It has a molecular formula of C11H14N6O3 . It has been found to exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives, which are similar to the compound , involves various synthetic approaches . The synthesis of triazole compounds involves the phenomenon of bio-isosteres, where the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .


Molecular Structure Analysis

Triazole is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The structure of the compound is characterized by the presence of a triazole ring fused with a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole compounds are complex and involve multiple steps . The reactions often involve the formation of a triazole ring, which is then fused with other rings to form the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. As a derivative of [1,2,4]triazolo[4,3-a]pyrazine, it is likely to share some of the properties of this class of compounds .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • N-aryl substituted phenyl acetamide analogs of [1,2,4] triazolo[3,4-a] phthalazines, similar in structure to the given compound, have shown inhibition activity against the HCT 116 cancer cell line and antimicrobial activities, indicating potential applications in cancer and infection treatments (Kumar et al., 2019).

Pharmacological Probes

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives serve as high affinity and selective antagonists for the human A2A adenosine receptor. These compounds, including their modifications, can be used as pharmacological probes for studying receptor interactions, indicating their use in neurological and pharmacological research (Kumar et al., 2011).

Anticonvulsant Activity

  • Compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and tested for anticonvulsant activity, suggesting that derivatives of the compound could have applications in neurological disorders treatment (Kelley et al., 1995).

Anticancer Agents

  • Modification of [1,2,4]triazolo[1,5-a]pyridin-2-yl derivatives, similar to the compound , showed significant anticancer effects and reduced toxicity, implying potential in the development of new cancer therapies (Wang et al., 2015).

Anti-inflammatory Activity

  • Derivatives of N-(3-chloro-4-fluorophenyl) compounds, structurally related to the specified compound, have shown significant anti-inflammatory activity, suggesting applications in the treatment of inflammation-related diseases (Sunder & Maleraju, 2013).

Biological Assessment

  • A diverse set of acetamides, similar to the requested compound, bearing an 1,2,4-oxadiazole cycle, was synthesized and their pharmacological activity was studied, hinting at their potential in various biological applications (Karpina et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a member of the tachykinin family of G protein-coupled receptors, and it plays a crucial role in various physiological processes, including pain perception, stress response, and endocrine regulation.

Mode of Action

This compound acts as a selective antagonist at the NK-3 receptor . By binding to this receptor, it prevents the action of natural ligands, thereby inhibiting the downstream signaling pathways activated by the receptor.

Pharmacokinetics

It is soluble in dmso, which suggests it may have good bioavailability .

Future Directions

The compound’s potent anti-tumor activity suggests that it could be further explored as a potential anti-cancer drug . Future research could focus on optimizing its synthesis, investigating its mechanism of action in more detail, and conducting preclinical and clinical trials to assess its safety and efficacy.

properties

IUPAC Name

2-(3-fluorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c15-10-3-1-2-9(6-10)7-12(21)17-8-11-18-19-13-14(22)16-4-5-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERPSMOMDVRMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

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